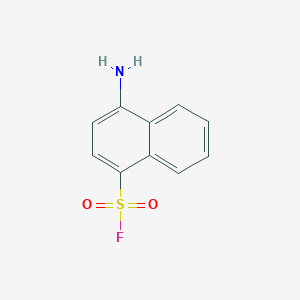

4-Aminonaphthalene-1-sulfonyl fluoride

Description

Contextualization of Sulfonyl Fluorides as Reactive Electrophiles

Sulfonyl fluorides (R-SO₂F) have emerged as a critically important class of reactive electrophiles in organic synthesis and chemical biology. The central sulfur atom in the sulfonyl fluoride (B91410) moiety is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom, rendering it susceptible to nucleophilic attack.

A defining characteristic of sulfonyl fluorides is their remarkable balance between stability and reactivity. nih.gov Unlike their more reactive counterparts, sulfonyl chlorides (R-SO₂Cl), sulfonyl fluorides exhibit significantly greater stability in aqueous environments and are largely resistant to hydrolysis under physiological conditions. nih.gov This stability prevents non-specific reactions in complex biological media, a crucial attribute for tools used in chemical biology. nih.gov However, their electrophilicity can be harnessed under specific conditions, allowing them to react chemoselectively with a range of nucleophiles. This tunable reactivity makes them ideal "warheads" for covalent inhibitors and activity-based probes. nih.gov

Significance of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry in Contemporary Organic and Bioorganic Synthesis

The utility of sulfonyl fluorides was significantly amplified by the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as a next-generation family of "click" reactions. researchgate.net Click chemistry is a chemical philosophy that emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts. SuFEx meets these stringent criteria, providing a powerful tool for reliably connecting molecular building blocks. researchgate.net

The core of SuFEx is the reaction between a sulfonyl fluoride (or a related S(VI)-F compound) and a nucleophile, resulting in the formation of a stable covalent bond and the displacement of a fluoride ion. nih.gov Key features of SuFEx that underscore its significance include:

High Efficiency: SuFEx reactions proceed with high yields and selectivity.

Biocompatibility: The reactions are often metal-free and can be performed in aqueous environments, including under physiological conditions, making them suitable for bioorganic synthesis and in vivo applications. nih.gov

Stability of the Linkage: The resulting sulfonamide or sulfonate ester bonds are exceptionally stable.

Modularity: SuFEx allows for the rapid and reliable assembly of complex molecules from simpler, functionalized precursors. researchgate.net

This powerful ligation chemistry has found widespread use in drug discovery, polymer science, and materials science, enabling the construction of novel molecular architectures with high precision and efficiency. researchgate.net

Unique Attributes of Aryl Sulfonyl Fluorides for Bioconjugation and Chemical Biology

Aryl sulfonyl fluorides, such as 4-aminonaphthalene-1-sulfonyl fluoride, are considered privileged electrophilic warheads in chemical biology for several reasons. nih.gov Their reactivity profile allows them to covalently modify a broad range of nucleophilic amino acid residues within proteins, expanding the scope of protein labeling and inhibition beyond the commonly targeted cysteine. enamine.net

While traditional covalent modifiers often target the thiol side chain of cysteine, aryl sulfonyl fluorides have been shown to react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the amine groups of lysine (B10760008) and the imidazole (B134444) ring of histidine. nih.govenamine.net This multi-targeting capability is particularly valuable because residues like lysine and serine are far more abundant in proteins than cysteine, opening up a much larger portion of the proteome for covalent targeting. enamine.net

The reactivity of the sulfonyl fluoride is highly context-dependent, often requiring proximity and favorable orientation within a protein's binding pocket to facilitate the reaction. nih.govnih.gov This "proximity-enabled" reactivity minimizes off-target reactions and enhances the specificity of the probe. The resulting covalent bonds are highly stable, allowing for permanent labeling or irreversible inhibition of the target protein. These attributes have led to the development of novel chemical probes for target identification, validation, and the creation of targeted covalent inhibitors for challenging drug targets. rsc.org

| Amino Acid Residue | Nucleophilic Group | Potential for Covalent Modification |

|---|---|---|

| Lysine | ε-Amino group (-NH₂) | Yes |

| Tyrosine | Phenolic hydroxyl group (-OH) | Yes |

| Serine | Hydroxyl group (-OH) | Yes |

| Threonine | Hydroxyl group (-OH) | Yes |

| Histidine | Imidazole ring | Yes |

| Cysteine | Thiol group (-SH) | Yes |

Overview of the Naphthalene (B1677914) Scaffold in Fluorescent and Biologically Active Molecules

The naphthalene core of this compound is a polycyclic aromatic hydrocarbon that serves as a foundational scaffold for a vast array of fluorescent probes and biologically active molecules. nih.gov Naphthalene derivatives are widely studied due to their unique and tunable photophysical properties. researchgate.net

Unsubstituted naphthalene has poor fluorescence, but the introduction of substituent groups, particularly electron-donating groups like an amino group (-NH₂) and electron-withdrawing groups, can dramatically enhance its fluorescence properties. researchgate.net These substitutions can lead to molecules with:

High Fluorescence Quantum Yields: Naphthalene dyes often exhibit strong emission upon excitation. nih.gov

Excellent Photostability: The rigid, conjugated π-electron system imparts resistance to photobleaching. nih.gov

Environmental Sensitivity: The fluorescence emission of many naphthalene derivatives is sensitive to the polarity of the local environment, a property known as solvatochromism. This makes them excellent probes for studying molecular interactions and changes in protein conformation.

The specific substitution pattern on the naphthalene ring dictates its absorption and emission wavelengths. For instance, 1-aminonaphthalene absorbs light at around 332 nm. researchgate.netru.nl This inherent fluorescence makes the naphthalene scaffold an ideal reporter group, allowing for the detection and imaging of biological molecules and processes to which it is covalently attached. nih.gov

While specific data for this compound is not broadly available, its properties can be inferred from its precursor, 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). The conversion from a sulfonic acid to a sulfonyl fluoride is a common synthetic step. nih.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉NO₃S | wikipedia.orgsigmaaldrich.com |

| Molar Mass | 223.25 g/mol | sigmaaldrich.com |

| Appearance | White or off-white solid/powder | wikipedia.org |

| Melting Point | ≥300 °C (decomposes) | |

| Solubility | Slightly soluble in water; solutions exhibit blue fluorescence | |

| CAS Number | 84-86-6 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2S |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-aminonaphthalene-1-sulfonyl fluoride |

InChI |

InChI=1S/C10H8FNO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2 |

InChI Key |

BOESTXFZZXYYGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminonaphthalene 1 Sulfonyl Fluoride and Analogues

Conventional Synthetic Routes to Aryl Sulfonyl Fluorides

Traditional methods for the synthesis of aryl sulfonyl fluorides, including 4-aminonaphthalene-1-sulfonyl fluoride (B91410), have primarily relied on two well-established strategies: the conversion of pre-formed sulfonyl chlorides through fluoride exchange reactions and direct fluorosulfonylation of aromatic precursors.

Synthesis via Sulfonyl Chlorides and Fluoride Exchange Reactions

The most common and enduring method for the synthesis of aryl sulfonyl fluorides is the halogen exchange reaction of the corresponding aryl sulfonyl chlorides. nih.govrhhz.net This two-step process first involves the synthesis of the sulfonyl chloride, followed by its conversion to the sulfonyl fluoride.

For the synthesis of 4-aminonaphthalene-1-sulfonyl fluoride, the amino group typically requires protection, for instance, as an acetamide, to prevent unwanted side reactions during the chlorosulfonation and subsequent fluorination steps. The synthesis of the intermediate, 4-acetamidonaphthalene-1-sulfonyl chloride, is a key step. chemsynthesis.com This intermediate is then subjected to a fluoride exchange reaction.

Various fluorinating agents can be employed for this transformation, with potassium fluoride (KF) and potassium bifluoride (KHF2) being the most common. nih.govmdpi.com The reaction is often carried out in a biphasic system of water and an organic solvent like acetone, which has been shown to be a simple, mild, and efficient method for this conversion. organic-chemistry.org The use of phase-transfer catalysts, such as 18-crown-6, can enhance the efficiency of the reaction in acetonitrile. mdpi.com

Table 1: Illustrative Conditions for Fluoride Exchange Reaction

| Starting Material | Fluorinating Agent | Solvent System | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Acetamidonaphthalene-1-sulfonyl chloride | KF | Water/Acetone | None | 4-Acetamidonaphthalene-1-sulfonyl fluoride | 84-100 organic-chemistry.org |

| Aryl Sulfonyl Chloride | KHF2 | Acetonitrile/Water | None | Aryl Sulfonyl Fluoride | High nih.gov |

| Aryl Sulfonyl Chloride | KF | Acetonitrile | 18-crown-6 | Aryl Sulfonyl Fluoride | High mdpi.com |

Note: Yields are generalized based on literature for analogous aryl sulfonyl fluorides.

Following the fluoride exchange, a deprotection step is necessary to remove the acetyl group and yield the final product, this compound.

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation introduces the -SO2F group onto an aromatic ring in a single step, bypassing the need for the isolation of a sulfonyl chloride intermediate. This approach can be advantageous in terms of step economy. However, direct fluorosulfonylation of highly activated aromatic systems like aminonaphthalenes can be challenging due to the harsh conditions often required and the potential for side reactions.

Historically, reagents like fluorosulfonic acid have been used for direct fluorosulfonylation, but their high reactivity and corrosiveness limit their application. nih.gov Milder and more selective reagents and conditions are continuously being developed to address these limitations. For the synthesis of this compound, this approach would likely also require protection of the amino group to achieve the desired regioselectivity and prevent oxidation.

Modern Approaches for the Synthesis of Amino-Substituted Naphthalene (B1677914) Sulfonyl Fluorides

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of aryl sulfonyl fluorides. These modern approaches often feature milder reaction conditions, broader functional group tolerance, and unique reaction pathways.

Photoredox-Catalyzed Strategies for Sulfonyl Fluoride Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of sulfonyl fluorides. nih.govgoogle.com These methods often involve the generation of an aryl radical from a suitable precursor, which then reacts with a sulfur dioxide surrogate, followed by trapping with a fluorine source.

For the synthesis of amino-substituted naphthalene sulfonyl fluorides, a potential strategy involves the use of a photoredox-catalyzed three-component reaction. chemsynthesis.com In a general sense, an aryl precursor (such as a diazonium salt or an aryl halide), a sulfur dioxide source (like DABSO), and a fluoride source (such as KHF2) are brought together in the presence of a photocatalyst and light. chemsynthesis.com This methodology offers a sustainable and efficient route for late-stage fluorosulfonylation. chemsynthesis.com

Table 2: Components of a Generic Photoredox-Catalyzed Fluorosulfonylation

| Component | Example Reagent | Role |

|---|---|---|

| Aryl Precursor | 4-Aminonaphthalene diazonium salt | Source of the aryl radical |

| Sulfur Dioxide Surrogate | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | Source of SO2 |

| Fluoride Source | KHF2 | Source of fluorine |

The development of bench-stable, redox-active fluorosulfonyl radical reagents has further expanded the scope of photoredox catalysis for the synthesis of sulfonyl fluorides from olefins. nih.gov

One-Pot Synthesis from Sulfonates or Sulfonic Acids

The application of this method to 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) would provide a direct route to the target compound. The reaction conditions are generally mild, and the use of a phase-transfer catalyst can be beneficial. nih.gov

Table 3: Illustrative One-Pot Synthesis of Naphthalene Sulfonyl Fluoride

| Starting Material | Chlorinating Agent | Fluorinating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| Naphthalene-1-sulfonic acid | Cyanuric Chloride | KHF2 | TMAC | Naphthalene-1-sulfonyl fluoride | 74 mdpi.com |

Note: This example is for an analogous naphthalene derivative. The synthesis of the 4-amino substituted compound would proceed similarly, potentially with protection of the amino group.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. mdpi.comresearchgate.net For the synthesis of amino-substituted aryl sulfonyl fluorides, a transition-metal-free MCR involving an aryne precursor, a secondary amine, and sulfuryl fluoride (SO2F2) has been reported. mdpi.com

In this approach, an in-situ generated aryne reacts with an amine to form a zwitterionic intermediate, which then captures sulfuryl fluoride to yield the 2-amino-substituted aryl sulfonyl fluoride. mdpi.com While this specific example leads to a different substitution pattern, the principles of MCRs could be adapted to design a convergent synthesis of this compound or its analogues.

Stereoselective and Regioselective Synthesis Considerations in Naphthalene Systems

The synthesis of specific isomers of substituted naphthalenes, such as this compound, presents significant challenges in controlling both regioselectivity and stereoselectivity. The naphthalene core is a bicyclic aromatic system where not all positions are chemically equivalent, leading to potential complexities in achieving the desired substitution pattern. Furthermore, the introduction of chiral centers necessitates stereoselective synthetic strategies.

Controlling regioselectivity in the functionalization of naphthalene derivatives is a critical aspect of their synthesis. nih.govresearchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control and are highly dependent on the nature of the existing functional groups. researchgate.net For instance, the position of substitution is influenced by the electronic properties and steric hindrance of substituents already present on the naphthalene ring.

Modern synthetic methods have increasingly focused on transition metal-catalyzed C-H functionalization to achieve high regioselectivity. researchgate.net These methods often employ directing groups to guide the catalyst to a specific C-H bond, thereby enabling functionalization at positions that are otherwise difficult to access. Research has demonstrated that palladium-catalyzed C-H halogenation can exhibit C8-regioselectivity, while the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net Furthermore, ruthenium-catalyzed δ-bond activation, induced by a tertiary phosphine (B1218219) group, has been shown to enable remote C5-selective functionalization of naphthalene. acs.org The choice of catalyst and ligand can also exert significant control over site selectivity in reactions like the direct arylation of naphthalene. acs.org

When the target molecule contains stereocenters, as can be the case with analogues of this compound, stereoselective synthesis becomes paramount. This can be achieved through various approaches, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. In the context of sulfonamides, chiral non-racemic sulfonamides have been synthesized and utilized in asymmetric synthesis. drexel.edu For example, optically active sulfonamides can be prepared from readily available chiral starting materials like (1S)-(+)-10-Camphorsulfonamide. drexel.edu The development of asymmetric versions of synthetic transformations leading to sulfonamides has been an area of active research. drexel.edu

The synthesis of chiral sulfonamides containing a 2-azabicycloalkane scaffold has been accomplished through the reaction of amines derived from aza-Diels–Alder cycloadducts with sulfonyl chlorides. mdpi.com This highlights a strategy where the chirality is introduced early in the synthetic sequence and carried through to the final product.

While the direct stereoselective synthesis of this compound itself is not extensively detailed in the literature, the principles of asymmetric synthesis can be applied. For instance, a chiral amine on the naphthalene ring could be resolved or synthesized enantioselectively before the introduction of the sulfonyl fluoride group. Alternatively, a prochiral naphthalene derivative could undergo an asymmetric reaction, such as an asymmetric amination or sulfonation, to introduce the desired stereochemistry. The development of stereoselective methods for constructing enaminyl sulfonyl fluorides and other vinyl sulfonyl fluorides demonstrates the feasibility of controlling stereochemistry in molecules containing the sulfonyl fluoride moiety. nih.govrsc.orgnih.gov

The following table summarizes key considerations and strategies for achieving stereoselectivity and regioselectivity in the synthesis of functionalized naphthalene systems.

| Consideration | Synthetic Strategy | Examples/Key Findings |

| Regioselectivity | Directing Groups in C-H Activation | Use of directing groups to guide metal catalysts to specific C-H bonds for functionalization. nih.govresearchgate.net |

| Catalyst Control | Tuning the structure of the catalyst and ligands to favor a particular regioisomer. acs.org | |

| Intermediate Formation | Formation of specific intermediates, such as aromatic imines, to alter the site of reactivity. researchgate.net | |

| Stereoselectivity | Chiral Auxiliaries | Use of chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. drexel.edu |

| Asymmetric Catalysis | Employment of chiral catalysts to favor the formation of one enantiomer or diastereomer over another. | |

| Chiral Starting Materials | Beginning the synthesis with a molecule that already possesses the desired stereochemistry. mdpi.com |

Reactivity and Mechanistic Studies of 4 Aminonaphthalene 1 Sulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO₂F) moiety is a unique electrophilic functional group characterized by a fascinating balance of stability and reactivity. enamine.net Unlike its more reactive counterpart, sulfonyl chloride (-SO₂Cl), the sulfur-fluorine bond in aryl sulfonyl fluorides is remarkably stable under many physiological conditions, including resistance to hydrolysis and reduction. nih.gov This stability is attributed to the strong, highly polarized S-F bond.

Despite its general stability, the sulfur atom in the sulfonyl fluoride group serves as a potent electrophilic center. It becomes susceptible to nucleophilic attack, particularly when the molecule is bound within the activating microenvironment of a protein's active site. enamine.net This "privileged" reactivity allows sulfonyl fluorides to act as highly specific covalent modifiers of biological macromolecules. nih.gov The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the fluoride ion. This latent reactivity, which can be unleashed under specific conditions, makes sulfonyl fluorides invaluable tools in chemical biology and drug discovery. enamine.netnih.gov

The electrophilicity of the sulfur atom, and thus the reactivity of the sulfonyl fluoride group, can be fine-tuned by the electronic properties of the aromatic ring to which it is attached. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the sulfur center, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups tend to decrease its reactivity.

Kinetics and Thermodynamics of Nucleophilic Additions (O- and N-Nucleophiles)

4-Aminonaphthalene-1-sulfonyl fluoride reacts with various oxygen- and nitrogen-containing nucleophiles, which are prevalent in biological systems, particularly as the side chains of amino acid residues. Key biological N-nucleophiles include the ε-amino group of lysine (B10760008), and the imidazole (B134444) ring of histidine, while O-nucleophiles include the hydroxyl groups of serine, threonine, and tyrosine. enamine.net

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature, the reactivity of its close analog, 5-Dimethylaminonaphthalene-1-sulfonyl fluoride (Dansyl fluoride), provides significant insights. Studies on the reaction of Dansyl fluoride with serine proteases demonstrate a highly specific and stoichiometric reaction with the active site serine (an O-nucleophile), leading to the formation of a stable sulfonyl-ester bond and concurrent loss of enzyme activity. nih.gov This indicates a favorable kinetic and thermodynamic profile for the reaction with activated oxygen nucleophiles.

Generally, for aryl sulfonyl fluorides, the rate of reaction with nucleophiles is influenced by the nucleophile's intrinsic reactivity and its pKa. For instance, studies profiling a range of sulfur(VI) fluorides have shown that the reaction with the phenolate (B1203915) of N-acetyltyrosine (O-nucleophile) can be approximately twice as fast as the reaction with the amino group of Nα-acetyllysine (N-nucleophile) under certain conditions. The formation of the resulting sulfonamide (from N-nucleophiles) and sulfonate ester (from O-nucleophiles) adducts are typically thermodynamically stable. nih.gov

Below is a representative table illustrating the kinetic parameters for the reaction of an aryl sulfonyl fluoride with a lysine residue within a protein binding site, demonstrating the significant rate enhancement that occurs upon binding.

| Parameter | Value | Compound | Nucleophile | Conditions |

| Dissociation Constant (Kd) | 400 ± 90 nM | Oxadiazole Aryl Sulfonyl Fluoride | Lysine 15 in Transthyretin | pH 7.0, 37 °C |

| Covalent Reaction Rate (kcovalent) | 0.024 ± 0.002 s⁻¹ | Oxadiazole Aryl Sulfonyl Fluoride | Lysine 15 in Transthyretin | pH 7.0, 37 °C |

| Hydrolysis Half-life (t1/2) | > 24 hours | Oxadiazole Aryl Sulfonyl Fluoride | Water | pH 7.0, 37 °C |

This table presents data for a representative aryl sulfonyl fluoride to illustrate the kinetic parameters of covalent modification within a protein binding site. nih.gov The rapid covalent reaction rate contrasts sharply with the slow rate of hydrolysis, highlighting the compound's stability in aqueous environments outside the target site.

Role of the Naphthalene (B1677914) Core and Amino Group in Modulating Reactivity

The reactivity of the sulfonyl fluoride group in this compound is significantly modulated by the electronic properties of the aminonaphthalene scaffold.

Naphthalene Core: The extended π-electron system of the naphthalene core, compared to a simpler benzene (B151609) ring, influences the distribution of electron density across the molecule. This extended conjugation can delocalize the electron density, affecting the electrophilicity of the sulfonyl group. The larger, more polarizable naphthalene system can also engage in more significant π-stacking and hydrophobic interactions within protein binding sites, which can contribute to the initial non-covalent binding that precedes the covalent reaction.

Amino Group (-NH₂): The amino group at the 4-position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. Through resonance, the amino group donates electron density into the naphthalene ring system. This increase in electron density is transmitted to the sulfonyl fluoride moiety, which reduces the partial positive charge on the sulfur atom. Consequently, the sulfur center becomes less electrophilic and therefore less reactive towards nucleophiles compared to an unsubstituted naphthalene sulfonyl fluoride or a derivative with an electron-withdrawing group. This deactivating effect makes this compound more stable and less prone to non-specific reactions, a desirable trait for probes intended for specific biological targets.

The interplay between the electron-donating amino group and the extended naphthalene π-system results in a finely tuned electrophilicity that contributes to the compound's utility as a fluorescent probe and labeling reagent.

Investigating Reaction Mechanisms in SuFEx Chemistry

This compound is a prototypical reagent for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions known for their reliability, high yield, and broad applicability. nih.gov The core of the SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center of the sulfonyl fluoride.

The generally accepted mechanism for the reaction of an aryl sulfonyl fluoride with a nucleophile (e.g., an amine, R₂NH, or an alcohol, ROH) is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom of the -SO₂F group. This is the rate-determining step.

Transition State: A pentacoordinate, trigonal bipyramidal transition state is formed, where the incoming nucleophile and the leaving fluoride ion occupy the axial positions.

Fluoride Displacement: The sulfur-fluoride bond breaks, and the fluoride ion is expelled as the leaving group. Simultaneously, a new bond is formed between the sulfur atom and the nucleophile.

Product Formation: If the nucleophile was neutral (like an amine or alcohol), a proton is subsequently lost to yield the final, stable sulfonamide or sulfonate ester product.

This reaction is often catalyzed by organic bases (e.g., triethylamine, DBU) or bifluoride salts. nih.govresearchgate.net The base can play a dual role: it can deprotonate the nucleophile, increasing its nucleophilicity, or it can activate the sulfonyl fluoride itself. The "on-water" effect has also been shown to accelerate SuFEx reactions, where the reaction between aniline (B41778) and phenylsulfonyl fluoride proceeds smoothly at room temperature in water but stalls when the neat reagents are refluxed together. nih.gov The unique stability of the sulfonyl fluoride group ensures that the reaction is highly selective, proceeding exclusively at the sulfur center without competing side reactions.

pH and Solvent Effects on this compound Reactivity

The reactivity of this compound is highly dependent on the pH and the solvent system in which the reaction is conducted.

pH Effects: The pH of the medium has a profound influence on both the stability of the sulfonyl fluoride and the rate of its reaction with nucleophiles.

Nucleophile Protonation: The reactivity of most N- and O-nucleophiles is pH-dependent. For example, the amino group of lysine must be in its deprotonated, neutral state (-NH₂) to be nucleophilic. At pH values significantly below the pKa of the amino group (around 10.5), it will be predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺), and the reaction rate will be slow. Similarly, the hydroxyl group of tyrosine is a much more potent nucleophile in its deprotonated phenolate form. Therefore, reaction rates with these nucleophiles generally increase with increasing pH.

Hydrolytic Stability: While aryl sulfonyl fluorides are relatively stable to hydrolysis, the rate of hydrolysis (reaction with water or hydroxide (B78521) ions) increases at higher pH values. nih.gov Studies on the closely related Dansyl fluoride have shown that its protein conjugate is stable in a pH range of 3 to 9. nih.gov However, at very high pH (e.g., pH > 10), the rate of hydrolysis can become significant, competing with the desired reaction with the target nucleophile. The pH-rate profile for many reactions involving sulfonyl fluorides often shows an increase in rate as the pH rises (due to nucleophile deprotonation) followed by a plateau or decrease at very high pH where hydrolysis or other side reactions may dominate.

Solvent Effects: The choice of solvent can significantly impact the reaction kinetics.

Polarity: Nucleophilic substitution reactions are sensitive to solvent polarity. Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of a nucleophilic salt while leaving the anion relatively "bare" and highly reactive, thus accelerating the reaction.

Protic Solvents: Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group (fluoride ion). The stabilization of the fluoride ion in water is a key feature that allows SuFEx chemistry to be performed in aqueous environments. The "on-water" effect, a phenomenon where some organic reactions are accelerated in aqueous suspensions, has been observed for SuFEx reactions, suggesting that the unique properties of water at interfaces can play a catalytic role. nih.gov The choice of solvent can therefore be used to modulate the rate and outcome of reactions involving this compound.

Applications in Chemical Biology and Advanced Labeling Research

Development of Covalent Protein Labeling Reagents and Chemical Probes

Derivatives of 4-aminonaphthalene-1-sulfonyl fluoride (B91410) are notable for their application as covalent protein labeling reagents. The core of their reactivity lies in the sulfonyl fluoride (-SO2F) group, which acts as an electrophilic "warhead" capable of reacting with various nucleophilic amino acid residues within proteins. rsc.orgnih.gov This reactivity is not limited to a single amino acid but extends to several, including lysine (B10760008), tyrosine, serine, threonine, histidine, and cysteine. nih.govtandfonline.comnih.govnih.gov

The interaction results in the formation of a stable, covalent bond, effectively and irreversibly labeling the protein. nih.gov The primary targets for sulfonyl fluoride-based probes are the nucleophilic side chains of lysine (ε-amino group), tyrosine (phenolic hydroxyl group), serine (hydroxyl group), and threonine (hydroxyl group). nih.govtandfonline.comnih.gov Additionally, the imidazole (B134444) ring of histidine and the thiol group of cysteine can also be modified. nih.govnih.govnih.gov

The specificity of these probes can be influenced by the protein's local microenvironment, which can affect the pKa and nucleophilicity of the amino acid residues. nih.gov The reaction mechanism involves the nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. This forms a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) linkage. nih.govnih.gov

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |

|---|---|---|

| Lysine | ε-Amino group | Sulfonamide |

| Tyrosine | Phenolic hydroxyl group | Sulfonate ester |

| Serine | Hydroxyl group | Sulfonate ester |

| Threonine | Hydroxyl group | Sulfonate ester |

| Histidine | Imidazole ring | Sulfonylimidazole |

| Cysteine | Thiol group | Thiosulfonate ester (less common) |

The 4-aminonaphthalene-1-sulfonyl fluoride structure serves as a valuable scaffold for creating fluorescent probes used in biomolecular imaging. researchgate.net The naphthalene (B1677914) component of the molecule is inherently fluorescent. By modifying the amino group, researchers can attach various reporter tags, such as other fluorophores, to generate advanced chemical probes for visualizing biological processes. nih.gov

These probes are engineered to covalently attach to target proteins, enabling their detection and tracking within complex biological environments like living cells. researchgate.net The design of such probes typically follows a modular approach, consisting of three key parts: the sulfonyl fluoride "warhead" for covalent attachment, a linker, and a fluorescent reporter. nih.gov The selection of the fluorescent reporter can be customized for specific experimental needs, allowing for a wide range of imaging applications. scienceopen.com

Activity-based proteomic profiling (ABPP) is a chemical proteomics technique that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological samples. wikipedia.org Probes derived from this compound are well-suited for ABPP due to the broad reactivity of the sulfonyl fluoride group. tandfonline.comnih.govnih.gov

In a typical ABPP workflow, a sulfonyl fluoride probe, often equipped with a reporter tag like biotin (B1667282) or a fluorophore, is introduced to a proteome. wikipedia.org The probe then covalently labels the active sites of a wide range of enzymes, particularly targeting active serine hydrolases. nih.gov Following the labeling step, the modified proteins are identified, commonly through mass spectrometry, providing a snapshot of the proteome's functional activity. magtechjournal.com The versatility of the sulfonyl fluoride warhead makes it a powerful tool for profiling entire enzyme families. tandfonline.comnih.gov

Rational Design of Targeted Covalent Inhibitors (TCIs)

The capacity of sulfonyl fluorides to form durable covalent bonds with nucleophilic amino acids makes them excellent candidates for the design of targeted covalent inhibitors (TCIs). nih.govnih.govpolyu.edu.hk TCIs are engineered to first bind to a specific site on a target protein and then form an irreversible covalent linkage with a nearby reactive residue, leading to permanent inhibition. scienceopen.combohrium.com

The this compound scaffold can be chemically modified to include moieties that guide the inhibitor to the active site of a specific enzyme. cam.ac.uk Once properly positioned, the sulfonyl fluoride group reacts with a nucleophilic residue, such as serine, tyrosine, or lysine, within the active site. nih.govnih.govresearchgate.net This covalent modification permanently deactivates the enzyme. The rational design of these inhibitors focuses on optimizing both the initial non-covalent binding and the subsequent covalent reaction to achieve high potency and selectivity. scienceopen.com

Protein kinases are a crucial class of enzymes and a major focus of drug discovery. While many covalent kinase inhibitors target cysteine residues, an alternative and significant strategy involves targeting the catalytic lysine residue. polyu.edu.hkacs.org This catalytic lysine is a highly conserved and functionally essential component of the kinase active site. rsc.org

Proteasome Inhibition via Amino Acid-Inspired Sulfonyl Fluoride Scaffolds

The proteasome is a critical cellular machine responsible for protein degradation, making it a key target in cancer therapy. A novel class of potent proteasome inhibitors has been developed by incorporating an amino acid-inspired sulfonyl fluoride moiety as the electrophilic trap. siat.ac.cnnih.gov Researchers have designed and synthesized peptido sulfonyl fluorides (PSFs) inspired by the backbone sequences of known proteasome inhibitors like bortezomib (B1684674) and epoxomicin. researchgate.net

In one study, 24 different peptido sulfonyl fluoride inhibitors were created. siat.ac.cn Nine of these compounds demonstrated potent inhibition of the proteasome, with the most effective one exhibiting an IC50 value of 7 nM. siat.ac.cnnih.govresearchgate.net A notable feature of these inhibitors is their high selectivity for the β5 subunit of the proteasome. siat.ac.cnnih.gov Further research has led to the development of PSFs that incorporate basic side chain-containing amino acid-derived sulfonyl fluorides, which show high potency and excellent selectivity for the trypsin-like activity of the β2 subunit. nih.gov The molecular mechanism is believed to involve the formation of a covalent bond between the sulfonyl fluoride group and the N-terminal threonine residue in the active site of the proteasome subunits. researchgate.net

Table 1: Potency of Selected Peptido Sulfonyl Fluoride Inhibitors

| Compound | Target Subunit(s) | IC50 (nM) |

|---|---|---|

| Cbz-Leu-SF (11) | Primarily β5 | 7 ± 2 |

| Compound 14 | Not specified | 110 ± 30 |

| Compound 19 | Not specified | 250 ± 70 |

| Epoxomicin (Control) | Multiple | 261 |

This table presents a selection of peptido sulfonyl fluoride inhibitors and their corresponding IC50 values, highlighting the significant potency achieved with this class of compounds. Data sourced from Brouwer et al. (2012). researchgate.net

While α-substituted peptido sulfonyl fluorides have also been designed, their poor solubility has sometimes hindered a full evaluation of their biological activity. nih.gov

Cereblon Modulator Development and E3 Ligase Complex Engagement

Cereblon (CRBN) is a crucial protein that acts as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govrsc.org This complex is the target of immunomodulatory imide drugs (IMiDs). The development of modulators for this complex is a significant area of cancer research. Sulfonyl fluoride-containing ligands have been developed as chemical probes to advance the discovery of novel Cereblon modulators. nih.govrsc.org

One such probe, EM12-SF, was designed to covalently bind to a histidine residue (His353) in the sensor loop of Cereblon. nih.govnih.gov This covalent engagement allows for detailed studies of the structure-activity relationships of various ligands. nih.gov Research has led to the identification of potent binders of CRBN, such as the isoindoline (B1297411) EM364-SF, which notably lacks a key hydrogen bond acceptor typically found in CRBN molecular glues. nih.gov

The development of these sulfonyl fluoride probes has enabled the creation of reversible molecular glues that can induce the degradation of specific neosubstrates like IKZF1, a key target in multiple myeloma therapy. rsc.org Interestingly, some of these novel modulators avoid the degradation of SALL4, a protein linked to the teratogenic side effects of earlier IMiDs. nih.gov The use of sulfonyl exchange (SuFEx) warheads, including sulfonyl pyrazoles and imidazoles, has been explored to enhance plasma stability while maintaining efficient labeling of the target histidine, highlighting their potential for in vivo applications. nih.gov

Expanding Biomolecular Labeling Scope

The reactivity of the sulfonyl fluoride group is not limited to protein modification. Its ability to react with other biological macromolecules has expanded its utility in chemical biology.

Covalent Modification of RNA and Nucleic Acids

The covalent labeling of RNA is a powerful tool for studying its structure, function, and localization. Recently, sulfonylating reagents have been shown to be effective for the covalent modification of the 2'-hydroxyl groups of RNA. acs.org Reagents such as pyridine-3-sulfonyl fluoride can modify RNA, with the efficiency of the reaction being influenced by the leaving group attached to the sulfonyl moiety. acs.org

This sulfonylation occurs with a preference for unpaired nucleotides over those within a duplex structure, a selectivity that is valuable for RNA structure mapping. acs.org The resulting sulfonate adduct on the RNA is stable and can serve as a handle for further conjugation. For instance, researchers have successfully attached fluorescent dyes like TAMRA and Cy5 to sulfonylated RNA using click chemistry, enabling applications in cellular imaging and FRET analysis. acs.org This approach provides a practical alternative to other RNA labeling methods, offering versatility and ease of reagent preparation. acs.org

Derivatization of Carbohydrates

Carbohydrates play vital roles in numerous biological processes, but their study can be challenging. Fluorination of carbohydrates is a strategy used to enhance their chemical and enzymatic stability and to modulate their biological activity. nih.gov Sulfuryl fluoride (SO₂F₂) has been employed as a deoxyfluorination reagent for the synthesis of monofluorinated carbohydrates under mild conditions. nih.govresearchgate.net This method is efficient, low-cost, and applicable to a diverse range of sugar units. nih.gov

Furthermore, aryl sulfonyl fluorides have been identified as highly efficient and selective reactive groups for the affinity labeling of carbohydrate-binding proteins. nih.gov In a multivalent display system, such as on gold nanoparticles, carbohydrate-functionalized aryl sulfonyl fluorides can effectively and selectively label their cognate proteins even in complex cell lysates. nih.gov Mass spectrometry analysis has shown that these probes can target multiple amino acid residues within and around the ligand-binding site of the target protein, providing valuable structural information. nih.gov

Fragment-Based Drug Discovery and Screening with Sulfonyl Fluoride Warheads

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug development. mdpi.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. mdpi.comresearchgate.net

Sulfonyl fluorides are particularly well-suited for FBDD as they can act as "warheads" in covalent fragment libraries. mdpi.comenamine.netresearchgate.net The unique reactivity of the sulfonyl fluoride group allows it to form covalent bonds with various nucleophilic amino acid residues, including tyrosine, serine, lysine, and histidine, not just the more commonly targeted cysteine. nih.govjenabioscience.com This "beyond-cysteine" targeting capability significantly expands the scope of proteins that can be addressed with covalent inhibitors. nih.gov

Screening of sulfonyl fluoride-containing fragment libraries can be performed efficiently using mass spectrometry to detect covalent modification of the target protein. researchgate.netnih.gov This method allows for the rapid identification of hits that bind to functionally important pockets on the protein. nih.gov Once a hit is identified, its binding site can be determined through tandem MS, and the fragment can be elaborated into a more potent and selective lead compound. nih.gov This strategy has been successfully applied to discover novel ligands for challenging targets. nih.govkinetolab.com

Table 2: Key Characteristics of Sulfonyl Fluorides in FBDD

| Feature | Description | Reference |

|---|---|---|

| Reactivity | Covalently modifies multiple nucleophilic amino acids (Tyr, Ser, Lys, His, Thr, Cys). | sigmaaldrich.commdpi.com |

| "Beyond-Cysteine" Targeting | Expands the druggable proteome by not being limited to cysteine residues. | nih.gov |

| Screening Method | Amenable to high-throughput screening using intact protein mass spectrometry. | nih.gov |

| Hit Identification | Covalent modification provides a clear and unambiguous signal for hit identification. | researchgate.net |

| Library Generation | Robust synthetic methods allow for the creation of diverse covalent fragment libraries. | mdpi.comenamine.net |

Advanced Analytical and Structural Characterization Methods in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Aminonaphthalene-1-sulfonyl fluoride (B91410). By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR spectroscopy is used to identify the hydrogen atoms on the naphthalene (B1677914) ring. The complex splitting patterns and chemical shifts of the six aromatic protons provide definitive evidence for the 1,4-disubstitution pattern. The integration of the signals confirms the number of protons in each distinct chemical environment.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the carbon skeleton of the molecule. For 4-Aminonaphthalene-1-sulfonyl fluoride, ten distinct signals are expected, corresponding to each carbon atom in the naphthalene ring system. The chemical shifts are influenced by the attached amino and sulfonyl fluoride groups. Furthermore, coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) can be observed, providing additional structural confirmation.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. alfa-chemistry.comnih.gov It provides a single, sharp signal for the fluorine atom in the sulfonyl fluoride group (-SO₂F). The chemical shift of this signal is highly characteristic of the sulfonyl fluoride moiety and sensitive to the electronic environment of the molecule. alfa-chemistry.comucsb.edu

The combination of these one-dimensional NMR techniques, often supplemented with two-dimensional methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals, thereby unequivocally confirming the structure of this compound.

| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Proton NMR | ~7.0 - 8.5 | Confirms substitution pattern on the naphthalene ring. |

| ¹³C | Carbon-13 NMR | ~110 - 150 | Reveals the 10 unique carbon environments of the naphthalene core. |

| ¹⁹F | Fluorine-19 NMR | ~+40 to +70 (vs. CFCl₃) | Confirms the presence of the sulfonyl fluoride (-SO₂F) group. ucsb.edu |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy and for identifying its covalent adducts with proteins.

Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This level of precision allows for the calculation of a unique elemental formula, confirming the identity of the compound and distinguishing it from isomers.

In chemical biology and drug discovery, HRMS is vital for studying the interaction of this compound with protein targets. As sulfonyl fluorides are known to form covalent bonds with nucleophilic amino acid residues (e.g., tyrosine, serine, threonine, lysine (B10760008), histidine), HRMS can precisely identify these modifications. mdpi.com By comparing the mass of the unmodified protein with the mass of the protein after incubation with the compound, the formation of a covalent adduct can be confirmed. The exact mass increase corresponds to the mass of the this compound molecule, providing direct evidence of covalent labeling.

| Analyte | Theoretical Monoisotopic Mass (Da) | Mass Shift upon Adduct Formation (Da) | Target Residue |

|---|---|---|---|

| This compound (C₁₀H₈FNO₂S) | 225.0260 | N/A | N/A |

| Protein-Adduct | Mass of Protein + 224.0198 | +224.0198 | Serine, Threonine, Tyrosine, Lysine, Histidine |

X-ray Crystallography for Ligand-Protein Complex Structural Analysis

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional picture of how this compound interacts with its protein target at an atomic level. nih.gov This technique involves crystallizing the protein in complex with the ligand and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the molecular model of the protein-ligand complex is built and refined. nih.gov

This method provides invaluable insights for structure-based drug design. For this compound, X-ray crystallography can:

Confirm the Covalent Bond: It can directly visualize the covalent bond formed between the sulfur atom of the sulfonyl fluoride group and a specific nucleophilic residue on the protein.

Map Binding Interactions: It reveals the precise orientation of the ligand within the protein's binding site. This allows for the detailed mapping of all non-covalent interactions, such as hydrogen bonds from the amino group, hydrophobic interactions involving the naphthalene ring, and potential multipolar interactions involving the fluorine atom and backbone carbonyls (C–F···C=O). nih.gov

Elucidate Mechanism of Action: By providing a static snapshot of the bound state, the structure can help elucidate the compound's mechanism of inhibition or modulation of protein function.

The structural information obtained is crucial for understanding the basis of molecular recognition and for designing next-generation compounds with improved potency and selectivity.

Advanced Fluorescence Spectroscopy for Probing Microenvironment and Solvatochromic Behavior

The 4-aminonaphthalene scaffold of this compound serves as an intrinsic fluorophore, making fluorescence spectroscopy a powerful tool for studying its properties and interactions. This technique is highly sensitive and can provide information about the compound's local environment.

A key characteristic of this class of fluorophores is their solvatochromic behavior—the dependence of their absorption and emission spectra on the polarity of the solvent. uob.edu.lyresearchgate.net In polar solvents, the emission wavelength tends to be red-shifted (longer wavelength) compared to non-polar solvents. This phenomenon arises from the stabilization of the excited state dipole moment by the polar solvent molecules.

This property can be exploited to:

Probe Binding Site Polarity: When this compound binds to a protein, the change in its fluorescence emission spectrum (e.g., a blue or red shift) can provide information about the polarity of the binding pocket. A blue shift, for instance, would suggest binding to a hydrophobic (non-polar) pocket.

Monitor Binding Events: Changes in fluorescence intensity or wavelength upon addition of a protein can be used to quantify binding affinity.

Studies on the closely related 4-Amino naphthalene-1-sulfonic acid have demonstrated this positive solvatochromism, where a distinct shift in the emission maximum is observed when moving from polar (water) to less polar (butanol) environments. uob.edu.lyresearchgate.netuob.edu.ly This behavior is expected to be conserved in this compound due to the shared aminonaphthalene fluorophore. The difference between the maximum excitation and emission wavelengths is known as the Stokes shift, which also varies with solvent polarity.

| Solvent | Polarity | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (Δλ) (nm) |

|---|---|---|---|---|

| Water | High | 325 | 520 | 195 |

| Methanol | Medium | 327 | 495 | 168 |

| Butanol | Low | 329 | 475 | 146 |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Aminonaphthalene-1-sulfonyl fluoride (B91410). samipubco.comnih.gov These studies provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to its chemical behavior.

Key electronic properties are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. samipubco.comfigshare.com A smaller gap suggests higher reactivity. For naphthalene (B1677914) derivatives, these calculations help understand the charge transfer possibilities within the molecule. figshare.com

Molecular Electrostatic Potential (MEP) mapping is another valuable technique. It creates a color-coded map of the electrostatic potential on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Aminonaphthalene-1-sulfonyl fluoride, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the sulfur atom and the hydrogen atoms of the amino group, highlighting areas prone to nucleophilic attack. nih.govmdpi.com

These quantum chemical descriptors are vital for predicting how the molecule will behave in chemical reactions, including its interactions with biological targets.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the tendency to donate electrons, likely localized on the aminonaphthalene ring system. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the capacity to accept electrons, with the sulfonyl fluoride group being a primary site. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. figshare.com | A smaller gap would suggest higher reactivity, potentially as a covalent inhibitor. |

| Molecular Electrostatic Potential (MEP) | 3D map of electronic density; identifies nucleophilic and electrophilic sites. mdpi.com | Reveals electron-rich areas (amino group, sulfonyl oxygens) and electron-poor areas (sulfur atom), predicting interaction sites. |

Molecular Docking and Dynamics Simulations for Predicting Biomolecular Interactions

To understand how this compound might function as a therapeutic agent or a biological probe, it is crucial to study its interactions with biomolecules, such as proteins. researchgate.net Molecular docking and molecular dynamics (MD) simulations are the primary computational methods used for this purpose. nih.govnih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.gov The process involves placing the ligand in various positions and conformations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov For sulfonyl fluoride-containing compounds, docking studies can identify key interactions, such as hydrogen bonds between the sulfonyl oxygens or the amino group and amino acid residues, as well as hydrophobic interactions involving the naphthalene ring. nih.gov These studies are essential for identifying potential biological targets and understanding the initial binding event. nih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. nih.govmdpi.comnih.gov MD simulations model the movement of atoms in the complex over time, offering insights into its stability and the conformational changes that may occur upon binding. researchgate.netmdpi.com An MD simulation can confirm whether the binding pose predicted by docking is stable and can reveal the role of water molecules in mediating interactions. nih.gov For a covalent inhibitor like a sulfonyl fluoride, MD simulations can help model the system up to the point of the covalent reaction, ensuring the molecule is properly oriented for the nucleophilic amino acid residue (like serine, lysine (B10760008), or tyrosine) to attack the electrophilic sulfur atom. enamine.net

| Computational Method | Purpose | Information Gained for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of the molecule within a protein's active site. nih.gov | Identifies potential protein targets and key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-protein complex over time. nih.govnih.gov | Assesses the stability of the docked pose, reveals conformational changes, and characterizes the dynamic nature of the interaction. researchgate.net |

In Silico Analysis of Structure-Activity Relationships (SAR)

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.govnih.gov For this compound, these analyses would explore how modifications to its chemical structure could enhance its potency, selectivity, or other pharmacological properties. nih.gov

Using computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can build mathematical models that relate physicochemical properties (descriptors) of a series of related compounds to their known biological activities. researchgate.netnih.gov Although specific QSAR models for this compound may not be publicly available, general principles can be inferred from studies on other sulfonyl fluorides and sulfonamides. nih.govnih.gov

Key structural modifications and their likely impact include:

Substituents on the Naphthalene Ring: Introducing various functional groups at different positions on the naphthalene rings can modulate properties like hydrophobicity, solubility, and electronic distribution. This can be used to optimize interactions with specific pockets in a protein's binding site. nih.gov

Modification of the Sulfonyl Fluoride: While the sulfonyl fluoride itself is the reactive warhead for covalent inhibition, its reactivity can be tuned by the electronic effects of the rest of the molecule. Electron-withdrawing groups on the naphthalene ring would increase the electrophilicity of the sulfur atom, making it more reactive, while electron-donating groups would decrease its reactivity. enamine.net

These in silico SAR analyses provide a rational basis for designing new analogs with improved biological profiles, prioritizing synthetic efforts toward the most promising candidates. nih.gov

Prediction of Reaction Pathways and Transition States for SuFEx Reactions

The sulfonyl fluoride group is a key functional group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions. nih.govsigmaaldrich.com Computational chemistry plays a vital role in predicting the reaction pathways and characterizing the transition states for SuFEx reactions involving this compound. nih.govacs.org

SuFEx reactions typically involve the reaction of a sulfonyl fluoride with a nucleophile, such as an alcohol (to form a sulfonate ester) or an amine (to form a sulfonamide), often facilitated by a catalyst. nih.govresearchgate.net Theoretical calculations can map out the entire energy profile of the reaction, from reactants to products, including any intermediates and transition states.

The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate. acs.org For the reaction of this compound with a nucleophile, computational models would predict a transition state where the nucleophile is forming a new bond to the sulfur atom while the sulfur-fluoride bond is breaking. nih.gov

Catalysts, such as organic bases (e.g., DBU, triethylamine) or Lewis acids, can significantly lower the activation energy of the reaction. nih.govacs.org Computational studies can elucidate the precise role of the catalyst, for instance, by showing how a base activates the nucleophile by deprotonation or how a Lewis acid activates the sulfonyl fluoride by coordinating to the fluoride or oxygen atoms. nih.govacs.org These theoretical predictions are invaluable for optimizing reaction conditions and designing new, more efficient catalysts for SuFEx chemistry. nih.gov

Derivatization and Library Development Strategies

Functionalization of the Amino Group for Bioconjugation and Probe Development

The primary amino group on the naphthalene (B1677914) ring is a versatile handle for chemical modification, enabling the transformation of 4-Aminonaphthalene-1-sulfonyl fluoride (B91410) into sophisticated tools for biological research. This functionalization is key to developing fluorescent probes and bioconjugates, where the inherent fluorescence of the naphthalene core is harnessed for detection and imaging.

The amino group can undergo a variety of well-established chemical reactions, including acylation, sulfonylation, and alkylation. These reactions allow for the attachment of different moieties that can modulate the molecule's properties, such as solubility, cell permeability, and spectral characteristics. For instance, reacting the amino group can create naphthalimide-based structures, a class of compounds well-known for their use as fluorescent probes. nih.govmdpi.com The development of such probes often involves designing the attached moiety to interact with a specific analyte, leading to a detectable change in fluorescence upon binding. nih.gov

In the context of bioconjugation, the amino group can be used to link the molecule to biomolecules like proteins or peptides. This creates hybrid molecules where the sulfonyl fluoride group can then act as a covalent probe for specific amino acid residues, such as lysine (B10760008), serine, or tyrosine, within a protein's binding site. nih.govnih.govenamine.net This dual-functionality allows the aminonaphthalene scaffold to first be tethered to a molecule of interest and then to report on its local environment or binding interactions through its fluorescent properties.

Key Functionalization Reactions of the Amino Group:

Acylation: Reaction with carboxylic acids or acyl chlorides to form amides. This is a common strategy to attach linkers or reporter groups.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be substituted with a wide range of other functional groups (e.g., azides for click chemistry).

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to secondary or tertiary amines.

These strategies enable the precise tailoring of the molecule for specific applications, transforming the core scaffold into highly specialized chemical probes for exploring complex biological systems.

Combinatorial Synthesis of 4-Aminonaphthalene-1-sulfonyl Fluoride Derivatives for Screening Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of distinct but structurally related molecules, known as a library. nih.govrsc.org this compound is an ideal scaffold for such library development due to its two distinct points of chemical diversity: the amino group and the sulfonyl fluoride group. This "hub-and-plugin" approach allows for the modular construction of a wide array of derivatives for screening purposes. jk-sci.com

By reacting the core scaffold with different sets of building blocks at each functional group, a matrix of products can be generated. For example, a library can be synthesized by reacting the amino group of this compound with a collection of diverse carboxylic acids, while the sulfonyl fluoride group is reacted with a separate collection of phenols or amines. This parallel synthesis approach can efficiently produce hundreds or thousands of compounds. enamine.net

These screening libraries are invaluable in drug discovery and chemical biology for identifying "hit" compounds with desired biological activity. The structural diversity encoded within the library increases the probability of discovering molecules that can bind to a specific biological target, inhibit an enzyme, or act as a sensor for a particular analyte. The sulfonyl fluoride moiety is particularly useful in this context as it can act as a covalent warhead, enabling the discovery of irreversible inhibitors. enamine.netenamine.net

Below is an illustrative table demonstrating how a small set of reactants can generate a larger library of derivatives from the this compound scaffold.

| Scaffold | Reactant for Amino Group (R¹-COOH) | Reactant for Sulfonyl Fluoride (R²-OH) | Resulting Derivative Structure |

|---|---|---|---|

| 4-Amino-naphthalene-1-sulfonyl fluoride | Acetic Acid | Phenol (B47542) | N-(4-(phenoxy-sulfonyl)naphthalen-1-yl)acetamide |

| 4-Amino-naphthalene-1-sulfonyl fluoride | Benzoic Acid | Phenol | N-(4-(phenoxy-sulfonyl)naphthalen-1-yl)benzamide |

| 4-Amino-naphthalene-1-sulfonyl fluoride | Acetic Acid | 4-Methoxyphenol | N-(4-((4-methoxy-phenoxy)sulfonyl)naphthalen-1-yl)acetamide |

| 4-Amino-naphthalene-1-sulfonyl fluoride | Benzoic Acid | 4-Methoxyphenol | N-(4-((4-methoxy-phenoxy)sulfonyl)naphthalen-1-yl)benzamide |

Exploration of Structural Analogues and Isomers for Enhanced Research Applications

The exploration of structural analogues and isomers of this compound is a critical strategy for optimizing its function for specific research applications. By systematically altering the molecule's structure, researchers can fine-tune its electronic, steric, and photophysical properties.

Structural Analogues are molecules that maintain the core aminonaphthalene sulfonyl fluoride framework but bear additional substituents on the aromatic rings. For example, adding electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) can alter the reactivity of the sulfonyl fluoride and the nucleophilicity of the amino group. These changes can also shift the fluorescence emission and excitation wavelengths, which is crucial for developing probes for multiplex imaging or avoiding background autofluorescence in biological samples.

Isomers involve rearranging the positions of the amino and sulfonyl fluoride groups on the naphthalene scaffold. The relative positioning of these two groups has a profound impact on the molecule's dipole moment, geometry, and intramolecular interactions (e.g., hydrogen bonding). For instance, moving the amino group from the 4-position to the 5- or 8-position would significantly change the spatial relationship between the nucleophilic amine and the electrophilic sulfonyl fluoride, potentially altering its reactivity profile and how it fits into a protein's binding pocket. nih.gov

The systematic synthesis and evaluation of these analogues and isomers allow for the development of a structure-activity relationship (SAR), providing insights into which structural features are essential for a desired function.

| Isomer Name | Structure (Relative Positions) | Potential Impact of Isomeric Change |

|---|---|---|

| This compound | Amino at C4, SO₂F at C1 | Baseline compound. |

| 5-Aminonaphthalene-1-sulfonyl fluoride | Amino at C5, SO₂F at C1 | Altered dipole moment and steric profile. May affect binding orientation in proteins. |

| 8-Aminonaphthalene-1-sulfonyl fluoride (Peri-position) | Amino at C8, SO₂F at C1 | Potential for strong intramolecular hydrogen bonding between NH₂ and SO₂F, which could decrease reactivity of both groups. |

| 7-Aminonaphthalene-2-sulfonyl fluoride | Amino at C7, SO₂F at C2 | Different overall molecular shape and electronic distribution compared to 1,4-substitution. |

Integration into SuFExable Building Blocks for Modular Chemical Construction

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of "click" reactions known for their reliability, high yield, and broad applicability. nih.gov The SuFEx reaction involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile, typically a silylated phenol or an alcohol, to form a highly stable sulfonate ester linkage. nih.gov This process allows for the modular and efficient connection of molecular fragments. jk-sci.com

This compound is an excellent example of a "SuFExable" building block. The sulfonyl fluoride moiety serves as a reliable electrophilic hub that can be "clicked" onto a wide range of other molecules containing suitable nucleophiles. The reaction is highly chemoselective, meaning the sulfonyl fluoride reacts preferentially over many other functional groups, which simplifies synthesis and purification. enamine.net

The bifunctional nature of this compound makes it a particularly versatile SuFEx building block. The amino group can be pre-functionalized with a specific ligand, a reporter molecule, or a linker before the SuFEx reaction is performed. Alternatively, the SuFEx reaction can be used to attach the aminonaphthalene core to a larger scaffold or surface, leaving the amino group available for subsequent modifications. This modularity facilitates the rapid construction of complex molecular architectures for applications in materials science, drug discovery, and chemical biology. enamine.netuva.nl The stability of the resulting sulfonate or sulfonamide bond ensures the integrity of the final construct under a variety of conditions.

Emerging Research Directions for 4 Aminonaphthalene 1 Sulfonyl Fluoride

Integration into Novel Click Chemistry Platforms Beyond SuFEx

While Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has become a cornerstone of modern molecular assembly, the scientific community is continually seeking to expand the click chemistry toolbox. uva.nlnih.gov The sulfonyl fluoride moiety of 4-Aminonaphthalene-1-sulfonyl fluoride is a prime candidate for integration into next-generation click reactions. These emerging platforms aim to offer alternative reactivity, milder reaction conditions, and orthogonality to existing methods.

Future research may focus on leveraging the this compound scaffold in catalyst-free or photo-initiated click reactions. The inherent reactivity of the sulfonyl fluoride group could be harnessed to react with a broader range of functional groups beyond silyl (B83357) ethers and amines, which are the typical partners in SuFEx. nih.gov The development of such novel click methodologies would enable the modular synthesis of complex molecules with greater efficiency and selectivity.

| Platform Type | Potential Nucleophilic Partner | Key Advantages |

| Photo-Click Chemistry | Unsaturated bonds (e.g., alkenes, alkynes) | Spatiotemporal control, catalyst-free |

| Thiol-SuFEx | Thiols | Biocompatibility, orthogonality to amine-based SuFEx |

| Organometallic-Mediated SuFEx | Organometallic reagents | Formation of novel S-C bonds |

This table illustrates hypothetical novel click chemistry platforms where this compound could be a key reagent, based on the principles of expanding beyond traditional SuFEx reactions.

Development of Advanced Chemical Tools for Systems Biology

The field of systems biology relies on chemical tools that can probe and manipulate biological processes within living systems. The sulfonyl fluoride group is a "privileged" warhead in chemical biology due to its ability to form stable covalent bonds with a variety of amino acid residues, not limited to cysteine. nih.govnih.gov This includes serine, threonine, lysine (B10760008), tyrosine, and histidine, making sulfonyl fluorides like this compound ideal for developing activity-based probes and targeted covalent inhibitors. nih.govnih.govenamine.net

The aminonaphthalene component of the molecule adds another layer of functionality, as its fluorescent properties can be exploited for imaging applications. Researchers are designing chemical probes based on this scaffold to visualize enzyme activity, map protein-protein interactions, and identify the targets of bioactive small molecules in complex proteomes. nih.govnih.gov The development of such tools is crucial for understanding the intricate networks that govern cellular function in health and disease.

| Probe Type | Target Residues | Application in Systems Biology |

| Activity-Based Protein Profiling (ABPP) Probes | Ser, Thr, Lys, Tyr, His | Mapping enzyme activity across entire proteomes |

| Targeted Covalent Inhibitors | Specific residues in enzyme active sites | Irreversible inhibition of disease-relevant enzymes |

| Target Identification Probes | Various nucleophilic residues | Identifying the protein targets of novel drug candidates |

This table summarizes the potential applications of this compound in developing advanced chemical tools for systems biology, highlighting the versatility of the sulfonyl fluoride warhead.

Exploration in Materials Science for Covalent Organic Frameworks and Surface Modification

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. nih.govnih.gov The amine functionality of this compound makes it a potential monomer for the synthesis of novel imine-linked COFs. rsc.org The incorporation of the sulfonyl fluoride group into the COF structure could open up new avenues for post-synthetic modification, allowing for the covalent attachment of various functional molecules to the framework. Furthermore, the inherent fluorescence of the naphthalene (B1677914) core could lead to the development of COFs with applications in chemical sensing and optoelectronics.

In the realm of surface modification, the reactivity of the sulfonyl fluoride can be utilized to covalently functionalize a wide range of materials. researchgate.net This could involve modifying the surfaces of polymers, silica, or metals to alter their properties, such as hydrophobicity, biocompatibility, or chemical reactivity. nih.govutep.edu For instance, surfaces modified with this compound could be used to immobilize biomolecules for biosensor applications or to create materials with unique optical properties.

| Material Application | Role of this compound | Potential Functionality |

| Covalent Organic Frameworks (COFs) | Monomer for synthesis | Porosity, fluorescence, post-synthetic modification handle |

| Surface Modification of Polymers | Covalent surface grafting | Altered wettability, biocompatibility, and adhesion |

| Functionalization of Silica | Silanization followed by SuFEx | Chromatographic stationary phases, biosensor surfaces |

This table outlines the prospective roles of this compound in materials science, focusing on its potential as a building block for COFs and as a reagent for surface modification.

Applications in Radiochemical Synthesis and PET Imaging Research (e.g., 18F Labeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled probes. nih.gov Fluorine-18 is a widely used radionuclide for PET due to its favorable decay properties. nih.govfrontiersin.org The sulfonyl fluoride group can participate in isotopic exchange reactions, making it a promising handle for the introduction of ¹⁸F into molecules. mdpi.com

Researchers are investigating the direct ¹⁸F-labeling of sulfonyl fluoride-containing molecules like this compound. nih.gov This would provide a straightforward method for the synthesis of novel PET imaging agents. The resulting ¹⁸F-labeled this compound could then be conjugated to targeting vectors such as peptides or antibodies to create probes for imaging specific biological targets, such as tumors or sites of inflammation. researchgate.net

| Radiolabeling Strategy | Key Features | Potential Application |

| ¹⁸F/¹⁹F Isotopic Exchange | One-step labeling of the sulfonyl fluoride | Rapid synthesis of PET probes |

| Prosthetic Group Approach | Pre-labeling with ¹⁸F followed by conjugation | Modular synthesis of targeted imaging agents |

This table details potential strategies for the ¹⁸F-labeling of this compound and its derivatives for the development of new PET imaging probes.

Design of Next-Generation Molecular Probes for Complex Biological Systems

Building upon its utility in systems biology, this compound is a promising scaffold for the design of sophisticated molecular probes. Its fluorescent aminonaphthalene core can act as a reporter group, with its emission properties potentially being sensitive to the local environment. researchgate.net This solvatochromic behavior could be exploited to design probes that report on changes in polarity or binding events within biological systems.

Future research will likely focus on creating "smart" molecular probes that combine the covalent reactivity of the sulfonyl fluoride with environmentally sensitive fluorescence. researchgate.net For example, a probe could be designed to be non-fluorescent until it covalently modifies its protein target, leading to a "turn-on" fluorescence signal. Such probes would be invaluable for high-contrast imaging of specific biological events in living cells and organisms.